1,2,3-Butatriene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

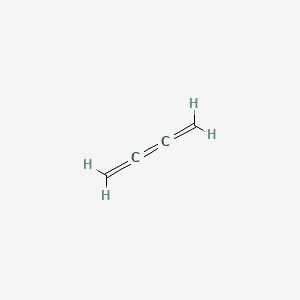

Butatriene is a cumulene containing 3 double bonds with formula C4H4.

Applications De Recherche Scientifique

Multicomponent Reactions

One of the significant applications of 1,2,3-butatriene is in multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. A notable study demonstrated the use of a butatriene equivalent (TMSBO) in a [5+2] cycloaddition reaction with vinylcyclopropane (VCP). This reaction produced a reactive diene that facilitated subsequent Diels-Alder reactions, showcasing the utility of butatriene derivatives in synthesizing polycyclic compounds .

Table 1: Summary of Multicomponent Reactions Involving Butatriene Equivalents

| Reaction Type | Reactants | Products | Yield (%) | Reference |

|---|---|---|---|---|

| [5+2] | TMSBO + VCP | Diene | High | |

| Diels-Alder | Diene + Alkene Dienophile | Polycyclic Product | Variable |

Cumulene Reactivity

The reactivity of this compound is attributed to its low-lying triplet states, which can facilitate various chemical transformations. Its ability to engage in cycloaddition reactions makes it a valuable building block for synthesizing complex organic molecules .

Polymerization Studies

Due to its propensity to polymerize even at low temperatures, this compound has been studied for its potential in creating novel polymeric materials. The challenge lies in controlling this polymerization to yield useful materials rather than unwanted byproducts .

Case Study: Polymerization Control Techniques

Research has focused on developing methods to control the polymerization process of butatriene derivatives. For instance, using specific catalysts or reaction conditions can lead to selective polymerization pathways that yield desired polymer structures while minimizing side reactions.

Intermediate for Drug Synthesis

The unique reactivity profile of this compound makes it a candidate for use as an intermediate in pharmaceutical synthesis. Its derivatives can serve as precursors for biologically active compounds. For example, butatriene equivalents have been explored for synthesizing selective kinase inhibitors, which are crucial in cancer therapy .

Table 2: Pharmaceutical Compounds Derived from Butatriene

| Compound Type | Derivative Name | Biological Activity | Reference |

|---|---|---|---|

| Kinase Inhibitor | Staurosporine-like | Antitumor | |

| Other Bioactive Compounds | Various derivatives | Diverse therapeutic effects |

Challenges and Future Directions

Despite its potential applications, the use of this compound is hindered by its instability and difficulty in handling due to its gaseous state at room temperature and tendency to polymerize rapidly. Future research may focus on:

- Developing more stable analogs or equivalents.

- Exploring new synthetic pathways that leverage its unique reactivity while mitigating stability issues.

- Investigating additional applications in fields like nanotechnology and materials science.

Propriétés

Numéro CAS |

2873-50-9 |

|---|---|

Formule moléculaire |

C4H4 |

Poids moléculaire |

52.07 g/mol |

InChI |

InChI=1S/C4H4/c1-3-4-2/h1-2H2 |

Clé InChI |

WHVXVDDUYCELKP-UHFFFAOYSA-N |

SMILES |

C=C=C=C |

SMILES canonique |

C=C=C=C |

Key on ui other cas no. |

2873-50-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.